(1S,5S)-5-tert-Butylcyclohex-2-ene-1-carbonitrile
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Overview
Description
(1S,5S)-5-tert-Butylcyclohex-2-ene-1-carbonitrile is an organic compound with a unique structure that includes a cyclohexene ring substituted with a tert-butyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-5-tert-Butylcyclohex-2-ene-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a cyclohexene derivative with a tert-butyl group, followed by the introduction of a nitrile group through nucleophilic substitution or addition reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production. The use of environmentally friendly solvents and catalysts is also a consideration in industrial processes to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-5-tert-Butylcyclohex-2-ene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The nitrile group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,5S)-5-tert-Butylcyclohex-2-ene-1-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
The compound’s derivatives have potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its stereochemistry can be exploited to design molecules with specific biological activities.
Medicine
In medicinal chemistry, this compound derivatives are investigated for their potential therapeutic properties. These compounds may serve as lead structures for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (1S,5S)-5-tert-Butylcyclohex-2-ene-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simpler analog without the tert-butyl and nitrile groups.
Cyclohexanone: Contains a carbonyl group instead of a nitrile group.
tert-Butylcyclohexane: Lacks the nitrile group but has a similar steric profile.
Uniqueness
(1S,5S)-5-tert-Butylcyclohex-2-ene-1-carbonitrile is unique due to its combination of a nitrile group and a tert-butyl group on a cyclohexene ring. This combination provides distinct reactivity and steric properties, making it valuable for specific synthetic and industrial applications.
Properties
CAS No. |
62153-46-2 |
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Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(1S,5S)-5-tert-butylcyclohex-2-ene-1-carbonitrile |
InChI |
InChI=1S/C11H17N/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-5,9-10H,6-7H2,1-3H3/t9-,10+/m1/s1 |
InChI Key |
UGPMHGVXZDKRNL-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1CC=C[C@H](C1)C#N |
Canonical SMILES |
CC(C)(C)C1CC=CC(C1)C#N |
Origin of Product |
United States |
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